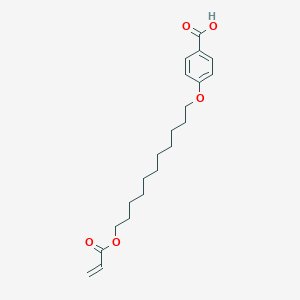

4-((11-(Acryloyloxy)undecyl)oxy)benzoic acid

Übersicht

Beschreibung

4-((11-(Acryloyloxy)undecyl)oxy)benzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C21H30O5 and its molecular weight is 362.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

4-((11-(Acryloyloxy)undecyl)oxy)benzoic acid undergoes various chemical reactions, including:

Esterification: The compound can be synthesized through esterification reactions involving 4-hydroxybenzoic acid and 11-carboxy-10-thio[][1].

Polymerization: Due to the presence of the acryloyloxy group, it can undergo polymerization reactions to form functional polymers[][1].

Substitution: The benzoic acid moiety allows for substitution reactions, where different functional groups can be introduced[][1].

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C21H30O5

- Molecular Weight : 362.5 g/mol

- CAS Number : 106620-90-0

- Appearance : White powder

- Purity : Typically around 95% to 98% .

Chemical Reactions

The compound is known for its ability to undergo various chemical reactions:

- Esterification : It can be synthesized through esterification reactions involving 4-hydroxybenzoic acid and long-chain alcohols.

- Polymerization : The acryloyloxy group allows for polymerization, enabling the formation of functional polymers.

- Substitution Reactions : The benzoic acid moiety facilitates substitution reactions for introducing different functional groups .

Chemistry

4-((11-(Acryloyloxy)undecyl)oxy)benzoic acid serves as a building block in the synthesis of functional polymers that exhibit specific properties such as photosensitivity and responsiveness. These polymers are essential in the development of advanced materials used in electronics and photonics .

Biology

This compound is being explored for its potential use in creating biocompatible materials suitable for medical applications. Its structure allows for the incorporation of bioactive molecules, which can enhance cellular interactions and promote tissue regeneration .

Medicine

Research is ongoing into its application in drug delivery systems. The compound's ability to form stable complexes with therapeutic agents may improve the efficacy and targeting of drugs, particularly in cancer therapy. Additionally, it has been investigated for use in medical devices due to its favorable biocompatibility and mechanical properties .

Industry

In industrial applications, this compound acts as an additive in coatings, inks, and sunscreens. It enhances performance characteristics such as durability and resistance to environmental factors, making it valuable in manufacturing processes .

Case Study 1: Polymer Development

In a study published by Sol et al., the authors developed a dual-interaction polymer network using this compound as a key component. This network was capable of sustainably releasing nitric oxide (NO), which is beneficial for cancer immunotherapy by polarizing macrophages towards an anti-tumoral phenotype. The sustained release was effective over 90 days, demonstrating the potential of this compound in therapeutic applications .

Case Study 2: Liquid Crystal Applications

The compound has also been investigated as a liquid crystal monomer. Its unique structural properties allow it to align in an orderly fashion under specific conditions, making it suitable for applications in liquid crystal displays (LCDs). The introduction of this compound into LCD technology has improved display performance by enhancing color fidelity and response times .

Vergleich Mit ähnlichen Verbindungen

4-((11-(Acryloyloxy)undecyl)oxy)benzoic acid can be compared with other similar compounds such as:

4-(11-Hydroxyundecyloxy)benzoic acid: This compound is a precursor in the synthesis of this compound.

Acryloyl chloride: Used in the synthesis process, it shares the acryloyloxy functional group.

Benzoic acid derivatives: Various benzoic acid derivatives can undergo similar reactions and have comparable applications[][1].

Biologische Aktivität

4-((11-(Acryloyloxy)undecyl)oxy)benzoic acid (CAS No. 106620-90-0) is a compound with significant potential in various scientific fields, particularly in chemistry and biology. This article explores its biological activity, mechanisms of action, and applications in research and industry.

The biological activity of this compound is primarily attributed to its structure, which allows it to participate in various chemical reactions:

- Esterification : The compound can be synthesized through esterification reactions, making it useful for creating functional polymers.

- Polymerization : The acryloyloxy group facilitates polymerization, leading to materials with specific properties such as responsiveness to environmental stimuli .

- Substitution Reactions : The benzoic acid moiety allows for the introduction of different functional groups, enhancing its versatility in applications .

1. Biocompatible Materials

Research indicates that this compound can be used to develop biocompatible materials suitable for medical applications. Its structure enables it to form stable interactions with biological tissues, making it a candidate for drug delivery systems and medical devices .

2. Polymer Science

The compound is extensively studied for its role in synthesizing functional polymers that exhibit photosensitivity and responsiveness to various stimuli. These polymers have potential applications in smart materials and coatings .

3. Drug Delivery Systems

Ongoing research is exploring its use in drug delivery systems due to its ability to form hydrogels that can encapsulate therapeutic agents and release them in a controlled manner .

Study 1: Polymerization and Drug Delivery

A study demonstrated the efficacy of this compound in creating hydrogels that could encapsulate methylene blue dye. The hydrogels showed rapid absorption kinetics and high capacity for cationic dye uptake while rejecting anionic dyes, indicating their potential for drug delivery applications .

Study 2: Biocompatibility Assessment

In vitro studies assessed the biocompatibility of materials synthesized from this compound. Results indicated favorable interactions with human cells, suggesting that these materials could be safely used in medical applications .

Comparative Analysis

The following table summarizes the properties and applications of this compound compared to similar compounds:

| Compound Name | Molecular Formula | Applications | Key Features |

|---|---|---|---|

| This Compound | C21H30O5 | Drug delivery, biocompatible materials | Acryloyloxy group for polymerization |

| 4-(11-Hydroxyundecyloxy)benzoic acid | C21H32O5 | Precursor for functional polymers | Hydroxyl group enhances solubility |

| Acryloyl chloride | C3H3ClO | Synthesis of acryloyloxy derivatives | Reactive acyl chloride |

Eigenschaften

IUPAC Name |

4-(11-prop-2-enoyloxyundecoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O5/c1-2-20(22)26-17-11-9-7-5-3-4-6-8-10-16-25-19-14-12-18(13-15-19)21(23)24/h2,12-15H,1,3-11,16-17H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVJGUPHNZQESPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.